N-(2-((4-(1H-indol-3-yl)thiazol-2-yl)amino)-2-oxoethyl)pyrazine-2-carboxamide
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Overview
Description
N-(2-((4-(1H-indol-3-yl)thiazol-2-yl)amino)-2-oxoethyl)pyrazine-2-carboxamide, also known by its chemical formula C18H12N6O2S2, is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes:
Several synthetic routes lead to the formation of this compound. One common method involves the condensation of 5-bromo-2-oxobenzaldehyde with 4-(1H-indol-3-yl)thiazol-2-amine, followed by reaction with pyrazine-2-carboxylic acid. The reaction proceeds through intermediate steps, resulting in the desired product.
Reaction Conditions:
Step 1: Condensation of 5-bromo-2-oxobenzaldehyde with 4-(1H-indol-3-yl)thiazol-2-amine.
Step 2: Reaction of the intermediate with pyrazine-2-carboxylic acid.
Industrial Production:
While laboratory-scale synthesis is common, industrial production methods may involve large-scale reactions, purification, and isolation. Optimization of yield and cost-effectiveness are critical considerations.
Chemical Reactions Analysis
This compound participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction processes may yield reduced forms of the compound.
Substitution: Substituents can be introduced at different positions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, oxidizing agents like potassium permanganate or reducing agents like sodium borohydride may be employed.
Major Products: The major products depend on the reaction type. Detailed studies are essential to identify specific products.
Scientific Research Applications
This compound finds applications across disciplines:
Chemistry: It serves as a building block for designing novel molecules.
Biology: Researchers explore its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigations focus on potential therapeutic properties, including anticancer or antimicrobial effects.
Industry: Its use in materials science, catalysis, or organic electronics is under scrutiny.
Mechanism of Action
The compound’s mechanism of action involves binding to specific molecular targets. It may modulate signaling pathways, enzyme activity, or gene expression. Further studies are needed to elucidate these mechanisms fully.
Comparison with Similar Compounds
Properties
Molecular Formula |
C18H14N6O2S |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[2-[[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C18H14N6O2S/c25-16(9-22-17(26)14-8-19-5-6-20-14)24-18-23-15(10-27-18)12-7-21-13-4-2-1-3-11(12)13/h1-8,10,21H,9H2,(H,22,26)(H,23,24,25) |
InChI Key |
VFRZDXNRXVTLEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CSC(=N3)NC(=O)CNC(=O)C4=NC=CN=C4 |
Origin of Product |
United States |
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